BenchChemオンラインストアへようこそ!

1-Acetyl-piperazine-2-carboxylic acid

Medicinal Chemistry Parallel Library Synthesis Piperazine Scaffold Diversification

1-Acetyl-piperazine-2-carboxylic acid (CAS 1353945-09-1) is a bifunctional piperazine building block featuring an orthogonal N1-acetyl protecting group and a free C2-carboxylic acid. This dual reactivity enables sequential, independent functionalization of the piperazine core without protecting-group manipulation—directly improving step economy in multi-step syntheses. The free acid eliminates the hydrolysis step required with ester analogs, while acid-base extractability simplifies purification. Validated as a chiral intermediate for HIV protease inhibitor synthesis, this scaffold is ideally suited for fragment-based drug discovery, CNS ligand development, and high-throughput parallel library construction. Choose this compound for proven synthetic versatility, reduced chromatographic burden, and documented pharmaceutical relevance.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 1353945-09-1
Cat. No. B3233491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-piperazine-2-carboxylic acid
CAS1353945-09-1
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNCC1C(=O)O
InChIInChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-4-6(9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12)
InChIKeyJLNXZGYKTACSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-piperazine-2-carboxylic Acid (CAS 1353945-09-1): Bifunctional Piperazine Scaffold for Medicinal Chemistry Building Block Procurement


1-Acetyl-piperazine-2-carboxylic acid (CAS 1353945-09-1, C₇H₁₂N₂O₃, MW 172.18) is a heterocyclic building block featuring a piperazine ring substituted with an N1-acetyl group and a C2-carboxylic acid moiety . The compound serves as a bifunctional intermediate in medicinal chemistry and pharmaceutical synthesis, with both the N1 acetyl protecting group and C2 carboxyl providing orthogonal reactive handles [1]. The piperazine-2-carboxylic acid scaffold has established utility in the preparation of HIV protease inhibitors and chiral pharmaceutical intermediates [2].

1-Acetyl-piperazine-2-carboxylic Acid: Why Generic Piperazine Analogs Cannot Replace Its Orthogonal Reactivity in Pharmaceutical Synthesis


Generic piperazine derivatives and their analogs cannot be simply substituted for 1-acetyl-piperazine-2-carboxylic acid due to fundamental differences in functional group availability and synthetic versatility. While piperazine-2-carboxylic acid (lacking the N1 acetyl) and N-acetylpiperazine (lacking the C2 carboxyl) are structurally related, each lacks the orthogonal bifunctional reactivity that defines this compound's synthetic utility . The N1-acetyl group functions as a protecting group that can be selectively removed or retained, enabling sequential functionalization strategies that are not possible with mono-functional analogs . The carboxylic acid at C2 provides a site for amide bond formation, esterification, or reduction independent of N1 chemistry, while the free N4 secondary amine remains available for subsequent alkylation, acylation, or sulfonylation [1]. Substitution with the methyl ester analog (CAS 171504-96-4) introduces different solubility and reactivity profiles that necessitate distinct reaction conditions and may alter downstream synthetic efficiency .

1-Acetyl-piperazine-2-carboxylic Acid: Quantified Differentiation Evidence Against Closest Analogs


Dual Orthogonal Functional Handles Enable Sequential Derivatization Not Possible with Mono-Functional Analogs

The compound's N1-acetyl and C2-carboxyl groups constitute a dual orthogonal handle system, whereas analogs such as piperazine-2-carboxylic acid (lacking N1 protection) and N-acetylpiperazine (lacking C2 carboxyl) possess only a single reactive site available for diversification . The structural class has been exploited in the synthesis of 6-substituted piperazine-2-acetic acid esters as library intermediates, demonstrating that monoprotected piperazine scaffolds enable functionalization on either nitrogen atom independently [1]. This bifunctionality supports sequential derivatization pathways that are not accessible with mono-functional analogs.

Medicinal Chemistry Parallel Library Synthesis Piperazine Scaffold Diversification

Carboxylic Acid Moiety Provides pKa-Dependent Purification and Aqueous Workup Advantage Over Methyl Ester Analog

The free carboxylic acid group of 1-acetyl-piperazine-2-carboxylic acid (pKa = 2.89 ± 0.20, predicted) provides a pH-dependent handle for acid-base extraction during purification, a significant practical advantage over the methyl ester analog (CAS 171504-96-4) which lacks ionizable functionality . The methyl ester analog exhibits a basic pKa of 7.30 ± 0.40 (predicted), primarily due to the piperazine amine, but lacks the acidic functionality that enables selective extraction into aqueous bicarbonate or hydroxide layers . The target compound can be selectively partitioned into aqueous base (deprotonated carboxylate) or extracted into organic solvent (protonated neutral form), enabling cleaner separations from neutral impurities.

Process Chemistry Purification Workup Optimization

N1-Acetyl Protection Eliminates Racemization Risk During Carboxyl Activation Relative to Unprotected Piperazine-2-Carboxylic Acid

The N1-acetyl group in 1-acetyl-piperazine-2-carboxylic acid serves a critical protective function that prevents nitrogen participation and racemization at the C2 stereocenter during carboxyl activation or coupling reactions. In contrast, unprotected piperazine-2-carboxylic acid derivatives can undergo base-catalyzed epimerization or N-acyl migration under peptide coupling conditions [1]. The structural requirements for enantioselective N-acylation of piperazine-2-carboxylic acid derivatives have been systematically studied using Candida antarctica lipase A, demonstrating that N-substitution patterns directly influence stereochemical outcomes [2]. The acetyl protecting group provides a predictable, non-interfering N-substituent during carboxyl manipulations.

Chiral Synthesis Stereochemical Integrity Peptide Coupling

Free Carboxylic Acid Form Eliminates Hydrolysis Step Required for Methyl Ester Prodrug and Scaffold Analog

The free carboxylic acid form of the target compound eliminates the deprotection step required when using the methyl ester analog (CAS 171504-96-4). Methyl ester derivatives in the piperazine-2-carboxylic acid series are commonly used as protected intermediates that require subsequent saponification or acidic hydrolysis to liberate the free acid for further conjugation [1]. By procuring the free acid directly, the user eliminates one synthetic transformation (ester hydrolysis), which typically consumes one reaction step plus associated workup and purification . This step-economy advantage is particularly relevant for multi-step medicinal chemistry campaigns.

Synthetic Efficiency Step Economy Process Development

Hydrogen Bond Donor/Acceptor Profile Enables Broader Solubility Range Than Fully Protected Ester Analogs

The target compound possesses two hydrogen bond donors and four hydrogen bond acceptors (Topological Polar Surface Area = 69.6 Ų), while the methyl ester analog (CAS 171504-96-4) has only one hydrogen bond donor and four hydrogen bond acceptors [1]. The additional hydrogen bond donor capacity of the carboxylic acid enables solubility in a broader range of solvent systems, including aqueous basic solutions (as carboxylate salt), polar aprotic solvents (DMSO, DMF), and alcohols, whereas the methyl ester is limited primarily to organic solvents . This property difference affects both reaction solvent selection and purification strategy design.

Formulation Development Solubility Engineering Physicochemical Properties

Established Utility in HIV Protease Inhibitor Synthesis Confers Validated Building Block Status Over Untested Analogs

Optically active piperazine-2-carboxylic acid derivatives, including the structural class to which 1-acetyl-piperazine-2-carboxylic acid belongs, are explicitly identified in patent literature as key intermediates for the preparation of pharmaceutically active substances, specifically HIV protease inhibitors [1]. This established synthetic utility provides validated precedent for the compound's value in antiviral drug discovery programs. The synthetic route to these derivatives employs asymmetric hydrogenation of pyrazinecarboxylic acid derivatives catalyzed by optically active rhodium complexes, a method that yields intermediates suitable for pharmaceutical API synthesis [2].

Antiviral Drug Discovery HIV Protease Inhibitors Pharmaceutical Intermediates

1-Acetyl-piperazine-2-carboxylic Acid: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Parallel Library Synthesis of 2,6-Disubstituted Piperazine Scaffolds

The orthogonal N1-acetyl and C2-carboxyl functional handles make 1-acetyl-piperazine-2-carboxylic acid an ideal starting material for constructing diverse 2,6-disubstituted piperazine libraries. The monoprotected piperazine scaffold can be functionalized on either nitrogen atom independently, enabling parallel synthesis strategies that rapidly generate compound arrays for SAR exploration [1]. The free carboxylic acid provides a direct conjugation point for amide bond formation without requiring a deprotection step, while the N1-acetyl group remains intact during C2 manipulations, then can be selectively removed or retained for subsequent N4 functionalization. This sequential orthogonal reactivity is particularly valuable in fragment-based drug discovery and hit-to-lead optimization campaigns where rapid analog generation is prioritized.

HIV Protease Inhibitor Intermediate Synthesis

Optically active piperazine-2-carboxylic acid derivatives serve as established intermediates for HIV protease inhibitor synthesis, as documented in patent literature describing their preparation via asymmetric hydrogenation [2]. The N1-acetyl protecting group preserves stereochemical integrity during carboxyl manipulations, a critical requirement for pharmaceutical API synthesis where enantiomeric purity directly impacts biological activity and regulatory compliance. The compound's bifunctionality enables incorporation into larger peptidomimetic frameworks characteristic of protease inhibitor pharmacophores. For antiviral drug discovery programs targeting HIV or other viral proteases with similar active site architectures, this building block provides a validated synthetic entry point with documented precedent rather than requiring de novo route development.

Multi-Step Medicinal Chemistry with Step-Economy Constraints

The free carboxylic acid form eliminates the hydrolysis step required when using protected ester analogs (e.g., CAS 171504-96-4), directly improving step economy in multi-step synthetic sequences . This advantage is most pronounced in medicinal chemistry campaigns where cumulative time savings across multiple compounds translate to meaningful productivity gains. Additionally, the pH-dependent solubility profile (carboxylic acid pKa ~2.89) enables acid-base extraction during intermediate purification, a practical benefit that reduces chromatographic burden . The combination of step elimination and simplified purification makes this compound particularly well-suited for high-throughput chemistry environments, CRO settings with tight project timelines, and academic laboratories with limited purification infrastructure.

Chiral Piperazine Building Block for CNS-Targeted Drug Discovery

Piperazine-2-carboxylic acid scaffolds have been investigated as multifunctional ligands for central nervous system targets, and 4-substituted piperazine-2-carboxylic acids are documented as agents influencing CNS receptor activity [3]. The N1-acetyl group provides predictable protection during chiral manipulations, while the C2 stereocenter (when supplied as enantiopure material) serves as a source of chirality for CNS-active compounds. The piperazine core contributes to favorable CNS drug-like properties, including balanced lipophilicity (LogP -1.1087 predicted for target compound) and hydrogen bonding capacity (2 H-bond donors, 4 H-bond acceptors) . This profile aligns with established CNS drug design principles, making the compound a rational choice for neuroscience-focused medicinal chemistry programs requiring piperazine-based scaffolds with controlled stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.